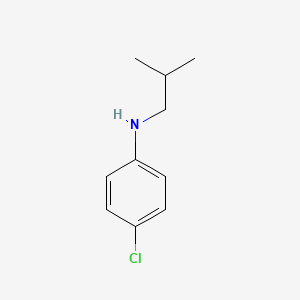

(4-Chlorophenyl)isobutylamine

Übersicht

Beschreibung

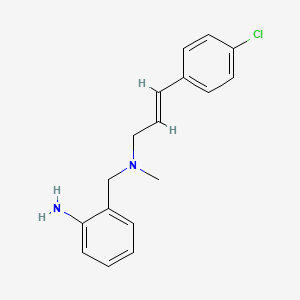

4-Chlorophenylisobutylamine (4-CAB, AEPCA), also known as 4-chloro-α-ethylphenethylamine, is an entactogen and stimulant drug of the phenethylamine class . It is an analogue of para-chloroamphetamine (PCA) where the alpha position methyl has been replaced with an ethyl group .

Synthesis Analysis

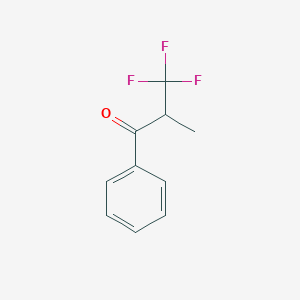

The synthesis of 4-Chlorophenylisobutylamine involves complex chemical reactions. A Schiff base ligand, N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine (SBL), was synthesized by condensation of 4-chloroacetophenone with ethylenediamine in methanol in the presence of H2SO4 as catalyst .Molecular Structure Analysis

The molecular formula of 4-Chlorophenylisobutylamine is C10H14ClN . The molecular structure can be represented as Clc1ccc (cc1)CC (N)CC .Chemical Reactions Analysis

4-Chlorophenylisobutylamine is approximately 2- and 5-fold less potent at inhibiting the reuptake of serotonin (IC 50 = 330 nM) and dopamine (IC 50 = 2,343 nM), respectively, compared to PCA . It is about 3-fold less potent in substituting for MDMA in animals in drug discrimination assays .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chlorophenylisobutylamine include a molecular mass of 183.68 g·mol −1 . More specific properties such as melting point, boiling point, and solubility are not mentioned in the sources.Wissenschaftliche Forschungsanwendungen

Chiral Resolution and Enantiomeric Purity Enhancement : The compound has been studied for its role in the resolution of D,L-2-(4-Chlorophenyl)-3-methylbutyl acid by optically active phenethylamine. This process is crucial for obtaining enantiomerically pure compounds, which are important in the pharmaceutical industry (Yang-feng, 2006).

Drug Discovery and Receptor Activity : Research includes the discovery of nonpeptide agonists of the GPR14/urotensin-II receptor. Compounds related to (4-Chlorophenyl)isobutylamine have shown potential as pharmacological research tools and drug leads due to their selectivity and receptor activity (Croston et al., 2002).

Cytochrome P450 Enzyme Interaction Studies : The interaction with cytochrome P450 enzymes, specifically CYP2B6, has been a subject of study. Understanding these interactions is vital for drug metabolism and pharmacokinetics research (Bae et al., 2008).

Enzyme Inhibition and Sensor Development : Thiourea derivatives, including compounds with a this compound structure, have been evaluated for their anti-cholinesterase activity and potential as mercury sensors. This has implications in both medicinal chemistry and environmental monitoring (Rahman et al., 2021).

Spectrophotometric Methods for Environmental Monitoring : The compound has been used in developing spectrophotometric methods for detecting chlorophenols in environmental samples. This is important for monitoring and managing environmental pollutants (Mukdasai et al., 2016).

Material Science and Polymer Chemistry : Research into the synthesis and characterization of polymers, such as poly(thioether ether sulfone imide)s, has included derivatives of this compound. This is crucial for developing new materials with specific properties (Wei et al., 2010).

Wastewater Treatment and Environmental Remediation : The use of this compound derivatives in the degradation of environmental pollutants, such as chlorophenols in water, is a significant area of research. This includes studying photocatalytic decomposition and adsorption methods for removing toxic compounds from wastewater (Singh et al., 2017).

Biodegradation Studies : Metabolic profiling analysis of the degradation of phenol and 4-chlorophenol by specific bacterial strains has included this compound. This research is crucial for understanding the biodegradation of complex organic pollutants (Liu et al., 2014).

Wirkmechanismus

Target of Action

(4-Chlorophenyl)isobutylamine, also known as 4-chloro-α-ethylphenethylamine, is an entactogen and stimulant drug of the phenethylamine class . It primarily targets the serotonin and dopamine receptors in the brain . These receptors play a crucial role in regulating mood, appetite, sleep, and cognition.

Mode of Action

This compound acts by inhibiting the reuptake of serotonin and dopamine . By blocking the reuptake, it increases the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neuron signaling and enhanced neurotransmission .

Biochemical Pathways

The compound affects the biochemical pathways of serotonin and dopamine. It is less potent at inhibiting the reuptake of serotonin and dopamine compared to para-chloroamphetamine (PCA), a similar compound . Its dopaminergic activity is similar to that of mdma .

Result of Action

The inhibition of serotonin and dopamine reuptake by this compound can lead to a range of effects. It can potentially enhance mood, increase alertness, and reduce appetite. It is less effective as a serotonergic neurotoxin compared to pca .

Eigenschaften

IUPAC Name |

4-chloro-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQOMEKCDOOALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

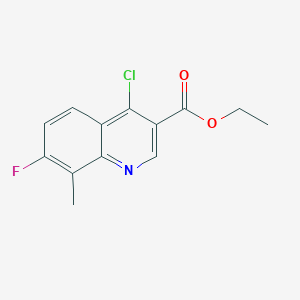

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-benzyl-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3096424.png)

![5-Methyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3096430.png)

![3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B3096445.png)

![N-{4-[N-hydroxyethanimidoyl]phenyl}urea](/img/structure/B3096466.png)

![1-[(5-Bromopyridin-2-yl)carbonyl]piperazine](/img/structure/B3096470.png)

![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096475.png)

![[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096479.png)

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B3096502.png)